molecular formula C10H21ClN2O3 B2956626 tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride CAS No. 1491150-62-9

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride

Cat. No.: B2956626
CAS No.: 1491150-62-9
M. Wt: 252.74
InChI Key: UMOLHSBJOADQTE-WSZWBAFRSA-N
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Description

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride is a chemical compound with the molecular formula C10H20N2O3·ClH It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The amino and methoxy groups are introduced through substitution reactions, often using reagents such as amines and methanol.

    tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Research: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride
  • tert-Butyl trans-3-amino-4-ethoxy-1-pyrrolidinecarboxylate hydrochloride
  • tert-Butyl trans-3-amino-4-methyl-1-pyrrolidinecarboxylate hydrochloride

Uniqueness

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOLHSBJOADQTE-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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